![molecular formula C14H16N2O4S B2913718 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396581-02-4](/img/structure/B2913718.png)

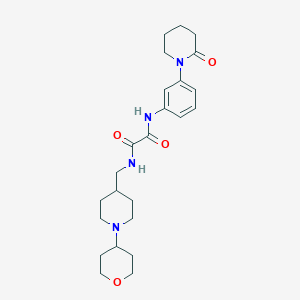

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide, also known as DT-010, is a compound that has been studied for its potential therapeutic applications. DT-010 is a thiazepane derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.

Aplicaciones Científicas De Investigación

Antibacterial Potential

The compound has been investigated for its antibacterial properties. Researchers synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride. These derivatives were further substituted at the N-position with various alkyl/aryl halides. Spectral techniques (IR, 1H NMR, and EIMS) confirmed the structures of the synthesized compounds . These derivatives were screened for their antibacterial potential, making them promising candidates for combating bacterial infections.

Enzyme Inhibition

Apart from antibacterial activity, the compound was also evaluated for its inhibitory effects on lipoxygenase enzyme. Lipoxygenase plays a crucial role in inflammation and other physiological processes. By understanding its inhibition, researchers aim to develop therapeutic strategies for related disorders .

Biofilm Inhibition

The presence of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule led to significant downfield shifts in certain carbon signals. This effect was observed in the context of bacterial biofilm inhibition. Biofilms contribute to antibiotic resistance, and compounds that disrupt biofilm formation are of interest in combating persistent infections .

Medicinal Applications

Sulfonamides, including this compound, have a rich history in medicine. They are known inhibitors of proteases, carbonic anhydrase, caspase, and COX-2. Additionally:

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c17-13-3-6-21-8-10(16-13)14(18)15-9-1-2-11-12(7-9)20-5-4-19-11/h1-2,7,10H,3-6,8H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOMQBSVUXAZAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide](/img/structure/B2913637.png)

![2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2913639.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2913641.png)

![3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid](/img/structure/B2913642.png)

![7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B2913650.png)